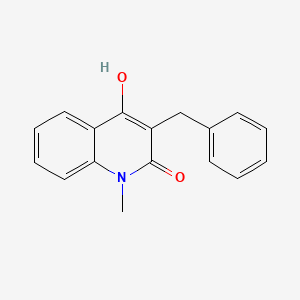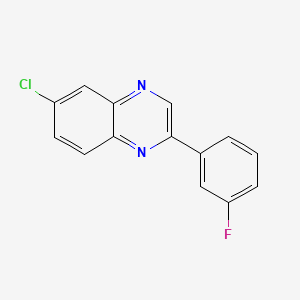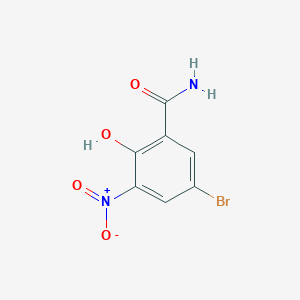
2,3-Dichloroquinoxaline-5-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloroquinoxaline-5-carbonyl chloride is a chemical compound with the molecular formula C9H4Cl2N2O2. It belongs to the class of quinoxaline derivatives, which are known for their aromatic and heterocyclic properties. Quinoxaline derivatives have been extensively studied due to their significant biological activities, including anticancer, antibacterial, and antifungal properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloroquinoxaline-5-carbonyl chloride typically involves the reaction of quinoxaline-2,3-dione with phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions at 100°C for several hours. After the reaction is complete, the mixture is distilled under vacuum and quenched with ice-cold water to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
化学反応の分析
Types of Reactions
2,3-Dichloroquinoxaline-5-carbonyl chloride undergoes various chemical reactions, including nucleophilic substitution, reduction, and oxidation.
Common Reagents and Conditions
Nucleophilic Substitution: This reaction involves the replacement of chlorine atoms with nucleophiles such as amines or thiols.
Reduction: Reduction reactions can convert the carbonyl chloride group to other functional groups, such as alcohols or amines, using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation reactions can further modify the quinoxaline ring, often using oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiourea can yield quinoxaline-2,3(1H,4H)-dithione .
科学的研究の応用
2,3-Dichloroquinoxaline-5-carbonyl chloride has a wide range of scientific research applications:
作用機序
The mechanism of action of 2,3-Dichloroquinoxaline-5-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or block receptor sites, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the derivative being studied .
類似化合物との比較
Similar Compounds
- 2,3-Dichloroquinoxaline-6-carbonyl chloride
- 2,3-Dichloroquinoxaline-6-carboxylic acid
- 2,3-Dichloroquinoxaline
Uniqueness
2,3-Dichloroquinoxaline-5-carbonyl chloride is unique due to its specific substitution pattern on the quinoxaline ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .
特性
CAS番号 |
1919-39-7 |
|---|---|
分子式 |
C9H3Cl3N2O |
分子量 |
261.5 g/mol |
IUPAC名 |
2,3-dichloroquinoxaline-5-carbonyl chloride |
InChI |
InChI=1S/C9H3Cl3N2O/c10-7-8(11)14-6-4(9(12)15)2-1-3-5(6)13-7/h1-3H |
InChIキー |
ODMHNISSKQSEFM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)N=C(C(=N2)Cl)Cl)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



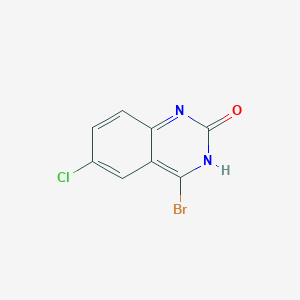

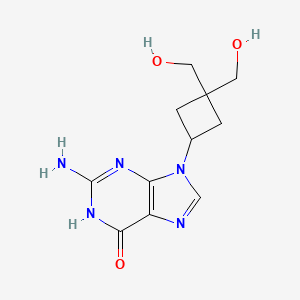
![(1-(4-Methoxyphenyl)-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B11856058.png)

